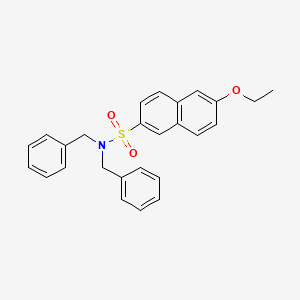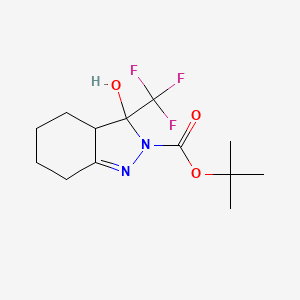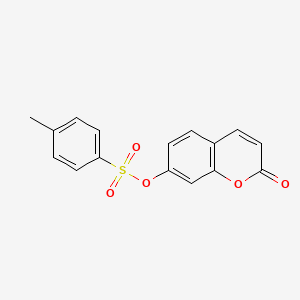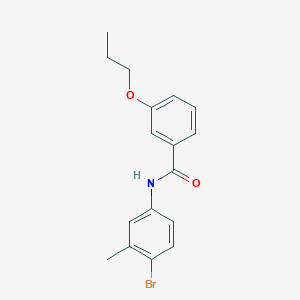![molecular formula C15H16N6 B5131872 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as MPTP, is a chemical compound that has been the subject of extensive scientific research. MPTP is a heterocyclic compound that has been found to have a wide range of biochemical and physiological effects. The synthesis method of MPTP involves the use of various chemical reagents and reactions, which will be discussed in In this paper, we will also explore the scientific research applications of MPTP, its mechanism of action, its advantages and limitations for lab experiments, and future directions for research.
科学研究应用
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant research applications of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is in the study of Parkinson's disease. 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to be a potent neurotoxin that can selectively destroy dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome in humans and non-human primates. This has led to the development of animal models of Parkinson's disease using 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, which have been used to study the disease's pathophysiology and potential treatments.
作用机制
The mechanism of action of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its conversion to the neurotoxin MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome. 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been found to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
One of the main advantages of using 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine also has several limitations, including its high toxicity and potential for off-target effects. Additionally, 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine-induced Parkinson's-like syndrome in animal models may not fully replicate the human disease's pathophysiology.
未来方向
For research involving 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine include the development of new animal models and the exploration of its potential therapeutic applications.
合成方法
The synthesis of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of various chemical reagents and reactions. One of the most common methods for synthesizing 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-cyano-3-nitroso-N-methylpyridinium tetrafluoroborate (CNMP) with pyrrolidine in the presence of sodium hydride. This reaction results in the formation of a key intermediate, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine to yield 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Other methods for synthesizing 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involve the use of different reagents, such as sodium cyanoborohydride and methyl iodide.
属性
IUPAC Name |
5-methyl-2-pyridin-3-yl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-9-13(20-7-2-3-8-20)21-15(17-11)18-14(19-21)12-5-4-6-16-10-12/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOCSLPECQJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)



![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)


